![molecular formula C22H20N2O4 B242488 2-(2-furyl)-N-(2-methoxyphenyl)-1-(4-methylphenyl)-4-oxo-2-azetidinecarboxamide](/img/structure/B242488.png)
2-(2-furyl)-N-(2-methoxyphenyl)-1-(4-methylphenyl)-4-oxo-2-azetidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-furyl)-N-(2-methoxyphenyl)-1-(4-methylphenyl)-4-oxo-2-azetidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields such as medicine, chemistry, and biology. This compound is a member of the azetidine family and has a unique molecular structure that makes it an interesting subject for research.
Wirkmechanismus
The mechanism of action of 2-(2-furyl)-N-(2-methoxyphenyl)-1-(4-methylphenyl)-4-oxo-2-azetidinecarboxamide is not fully understood. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes and receptors in the body, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. It has also been shown to have the ability to induce apoptosis (cell death) in cancer cells, which makes it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-furyl)-N-(2-methoxyphenyl)-1-(4-methylphenyl)-4-oxo-2-azetidinecarboxamide in lab experiments include its unique molecular structure, which makes it an interesting subject for research. This compound is also relatively easy to synthesize, which makes it accessible for researchers. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many future directions for research on 2-(2-furyl)-N-(2-methoxyphenyl)-1-(4-methylphenyl)-4-oxo-2-azetidinecarboxamide. Some potential areas of research include:
1. Further studies on the mechanism of action of this compound to better understand its potential therapeutic effects.
2. Studies on the toxicity of this compound to determine its safety for human use.
3. Studies on the potential use of this compound in the development of new materials and catalysts in chemistry.
4. Studies on the potential use of this compound in the treatment of other diseases such as diabetes and cardiovascular disease.
5. Studies on the potential use of this compound in combination with other drugs for the treatment of cancer.
In conclusion, this compound is a chemical compound that has the potential to be used in various fields such as medicine, chemistry, and biology. Its unique molecular structure and potential therapeutic effects make it an interesting subject for research. However, further studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 2-(2-furyl)-N-(2-methoxyphenyl)-1-(4-methylphenyl)-4-oxo-2-azetidinecarboxamide involves the reaction of 2-furyl amine, 2-methoxybenzoyl chloride, 4-methylbenzoyl chloride, and triethylamine in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
The potential applications of 2-(2-furyl)-N-(2-methoxyphenyl)-1-(4-methylphenyl)-4-oxo-2-azetidinecarboxamide in scientific research are vast. This compound has been studied for its potential use as a drug for the treatment of various diseases such as cancer and Alzheimer's disease. It has also been studied for its potential use in the development of new materials and catalysts in chemistry.
Eigenschaften
Molekularformel |
C22H20N2O4 |
---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
2-(furan-2-yl)-N-(2-methoxyphenyl)-1-(4-methylphenyl)-4-oxoazetidine-2-carboxamide |
InChI |
InChI=1S/C22H20N2O4/c1-15-9-11-16(12-10-15)24-20(25)14-22(24,19-8-5-13-28-19)21(26)23-17-6-3-4-7-18(17)27-2/h3-13H,14H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
LRYJUZRZOWIMKH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC2(C3=CC=CO3)C(=O)NC4=CC=CC=C4OC |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)CC2(C3=CC=CO3)C(=O)NC4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.